N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 81000-07-9
VCID: VC0491180
InChI: InChI=1S/C16H13N3O2/c1-11-14(18-15(20)12-7-3-2-4-8-12)16(21)19-10-6-5-9-13(19)17-11/h2-10H,1H3,(H,18,20)
SMILES: CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29g/mol

N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

CAS No.: 81000-07-9

Main Products

VCID: VC0491180

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29g/mol

N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide - 81000-07-9

CAS No. 81000-07-9
Product Name N-(2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Molecular Formula C16H13N3O2
Molecular Weight 279.29g/mol
IUPAC Name N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Standard InChI InChI=1S/C16H13N3O2/c1-11-14(18-15(20)12-7-3-2-4-8-12)16(21)19-10-6-5-9-13(19)17-11/h2-10H,1H3,(H,18,20)
Standard InChIKey HFDLRXXAFWVOGS-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3
Canonical SMILES CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3
PubChem Compound 851769
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator